![molecular formula C6HBrF4O B109528 2-Bromo-3,4,5,6-tetrafluorophenol CAS No. 1998-62-5](/img/structure/B109528.png)
2-Bromo-3,4,5,6-tetrafluorophenol
Overview
Description
2-Bromo-3,4,5,6-tetrafluorophenol is an organic compound that belongs to the class of Aryls . It has a molecular formula of C6HBrF4O and a molecular weight of 244.97 .
Synthesis Analysis
While specific synthesis methods for 2-Bromo-3,4,5,6-tetrafluorophenol were not found, a related compound, 2,3,4,5-tetrafluorophenol, has been synthesized from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid. The process involves intramolecular cyclization of the salt of this acid in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of 2-Bromo-3,4,5,6-tetrafluorophenol consists of a benzene ring with four fluorine atoms, one bromine atom, and one hydroxyl group attached .Physical And Chemical Properties Analysis
2-Bromo-3,4,5,6-tetrafluorophenol is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Chemical Reactions and Stability
2-Bromo-3,4,5,6-tetrafluorophenyllithium, a derivative of 2-Bromo-3,4,5,6-tetrafluorophenol, has been synthesized and studied for its stability, benzyne formation, and reactions with various agents like water, trimethylchlorosilane, and mercuric chloride. This compound exhibits unique reactions during carbonation, offering insights into organolithium reagents' behavior in organic synthesis (Tamborski & Soloski, 1967).
Photocatalytic Reactions
The use of 2-bromo-3,3,3-trifluoropropene, closely related to 2-Bromo-3,4,5,6-tetrafluorophenol, in photocatalytic defluorinative reactions showcases the potential of such compounds in synthesizing complex organic structures. This method efficiently assembles 4-(difluoromethylidene)-tetrahydroquinolines, illustrating the value of these bromo-fluorophenols in advanced photocatalytic processes (Zeng, Li, Chen, & Zhou, 2022).
Synthesis of Bromo-Substituted Compounds
The bromination of cyclopent-2-en-1-ones, which can be related to the chemical behavior of 2-Bromo-3,4,5,6-tetrafluorophenol, highlights the compound's potential in introducing bromine atoms into various organic frameworks. This study demonstrates the utility of bromo-substituted compounds in organic synthesis, providing versatile synthons for creating a range of useful substances (Shirinian et al., 2012).
Halogen Bonding and Crystal Structures
The study of bromo- and fluoro-phenylethynylpyridines, which include derivatives like 2-Bromo-3,4,5,6-tetrafluorophenol, reveals the formation of self-complementary halogen-bonded dimeric units in the solid state. This research provides valuable insights into the halogen bonding and crystal structure formation in fluorinated organic compounds (Oburn, Bowling, & Bosch, 2015).
Safety and Hazards
2-Bromo-3,4,5,6-tetrafluorophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds such as 2,3,5,6-tetrafluorophenol have been used in the preparation of radioiodinated phenylalanine derivatives useful in peptide synthesis .
Mode of Action
It’s known that fluorinated organic compounds often interact with their targets through the unique properties of fluorine, such as its high electronegativity and small atomic radius .
Biochemical Pathways
It’s worth noting that fluorinated compounds can influence a variety of biochemical processes due to the unique properties of fluorine .
Result of Action
Similar compounds have been used in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers, where the presence of the fluorinated motifs can improve the heat resistance of the final material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4,5,6-tetrafluorophenol . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
properties
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4O/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUAYFAYFRGXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701035120 | |
Record name | Bromotetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5,6-tetrafluorophenol | |
CAS RN |
28041-61-4 | |
Record name | Bromotetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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